Lipophilicity Differentiation Between Isomers
Computed partition coefficients from PubChem demonstrate a measurable difference in lipophilicity between the 2-methylbutyl and 1-methylbutyl positional isomers. The 5-(2-methylbutyl) derivative (PubChem CID 17603723) has a predicted XLogP3-AA of 2.2, which is 0.1 log units higher than the 2.1 value reported for the 5-(1-methylbutyl) analog (PubChem CID 4777940) [1][2]. This difference, while seemingly modest, is within the range of lipophilicity variation known to influence the classification of sulfamate tastants in the Spillane CART model [3].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (PubChem CID 4777940): XLogP3-AA = 2.1 |
| Quantified Difference | Δ XLogP3-AA = +0.1 for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in respective PubChem compound summaries (2026 release). |
Why This Matters
This quantitative lipophilicity differential directly feeds into SAR models for taste prediction, meaning the choice between these isomers is not arbitrary but a controlled variable for reproducible sweetener discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 17603723, 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine. Retrieved April 28, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 4777940, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. Retrieved April 28, 2026. View Source
- [3] Spillane, W.J.; Coyle, C.M.; Feeney, B.G.; Thompson, E.F. Development of structure-taste relationships for thiazolyl-, benzothiazolyl-, and thiadiazolylsulfamates. J. Agric. Food Chem. 2009, 57, 12, 5486-5493. View Source
